molecular formula C21H22N4OS B6557616 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1040675-62-4

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No. B6557616
CAS RN: 1040675-62-4
M. Wt: 378.5 g/mol
InChI Key: ISKRINGLZVXJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one, also known as 2-PTPE, is a small organic molecule that has been widely studied in scientific research. It has been used in a wide range of applications, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

Scientific Research Applications

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has been used in a number of scientific research applications, including the synthesis of new compounds and the study of biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including 2-phenylthiazole-4-carboxylic acid ethyl ester and 4-phenylpiperazine. It has also been used in the study of the biochemical and physiological effects of drugs, such as the effects of cocaine on the central nervous system.

Mechanism of Action

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is thought to act by binding to and inhibiting the action of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters in the brain. By inhibiting the action of MAO, 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one increases the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects in laboratory studies. In animal studies, it has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased alertness, improved mood, and increased motivation. It has also been shown to have an anxiolytic effect, and to reduce the symptoms of depression. In addition, 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in laboratory studies.

Advantages and Limitations for Lab Experiments

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications, from the synthesis of new compounds to the study of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, its effects on the body can vary depending on the dose and the route of administration.

Future Directions

There are several potential future directions for research on 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one. One potential direction is to further explore its effects on the body, including its effects on the central nervous system and its potential use as an antidepressant. Additionally, further research could be done on its potential anti-inflammatory, analgesic, and anti-cancer effects. Additionally, further research could be done on its potential uses in the synthesis of new compounds. Finally, further research could be done on its mechanism of action, including further exploration of its effects on the enzyme MAO.

Synthesis Methods

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 4-phenylpiperazine with ethyl 2-(phenylamino)thiazole-4-carboxylate in the presence of an acid catalyst. This reaction yields 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one as the major product, with minor amounts of other products. Other methods of synthesis include the reaction of ethyl 2-(phenylamino)thiazole-4-carboxylate with 4-phenylpiperazine in the presence of a base catalyst, and the reaction of 2-phenylthiazole-4-carboxylic acid ethyl ester with 4-phenylpiperazine in the presence of a base catalyst.

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(25-13-11-24(12-14-25)19-9-5-2-6-10-19)15-18-16-27-21(23-18)22-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRINGLZVXJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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